

Physicochemical Properties of 4-Bromo-6-fluoroisoquinoline and Solvents

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Compound of Interest

Compound Name: 4-Bromo-6-fluoroisoquinoline

Cat. No.: B3027858

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A fundamental understanding of the properties of the solute and solvents is essential for predicting and interpreting solubility. The principle of "like dissolves like" is a key concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

[2]

Table 1: Physicochemical Properties of 4-Bromo-6-fluoroisoquinoline

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrFN	
Molecular Weight	226.05 g/mol	[3]
Physical State	White to off-white crystalline powder	
Melting Point	160-163 °C	
Boiling Point (Predicted)	300.7 ± 22.0 °C	[4]
Density (Predicted)	1.647 ± 0.06 g/cm ³	[4]
CAS Number	1416500-78-1	[3][4][5]

Table 2: Physicochemical Properties of DMSO and Methanol

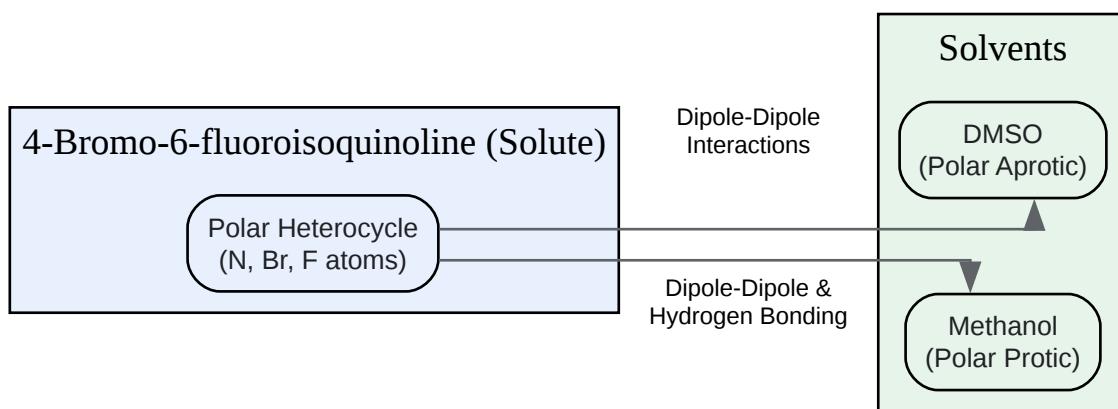
Property	Dimethyl Sulfoxide (DMSO)	Methanol (CH ₃ OH)	Source
Molecular Weight	78.13 g/mol	32.04 g/mol	[6][7]
Boiling Point	189.0°C	64.7°C	[6][7]
Melting Point	18.54°C	-97.7 °C	[7][8]
Density	~1.10 g/mL	0.791 g/mL at 20 °C	[6]
Solvent Type	Polar Aprotic	Polar Protic	[9][10]
Miscibility with Water	Miscible	Completely Miscible	[8][9]

Theoretical Framework for Solubility

While quantitative data for the solubility of **4-Bromo-6-fluoroisoquinoline** is not readily available in the public domain, a qualitative assessment from suppliers indicates "good solubility in methanol and DMSO". This can be rationalized by examining the intermolecular forces at play.

- **4-Bromo-6-fluoroisoquinoline:** This molecule possesses a polar heterocyclic aromatic structure due to the presence of nitrogen, bromine, and fluorine atoms. These electronegative atoms create dipole moments within the molecule, making it polar.
- DMSO ((CH₃)₂SO): As a highly polar aprotic solvent, DMSO can engage in strong dipole-dipole interactions.[9][10] Its oxygen atom is a strong hydrogen bond acceptor.[11]
- Methanol (CH₃OH): Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds, in addition to participating in dipole-dipole interactions.[8][12]

The "good solubility" of **4-Bromo-6-fluoroisoquinoline** in these solvents is likely due to favorable dipole-dipole interactions between the polar regions of the solute and the solvent molecules. In the case of methanol, hydrogen bonding between the solvent's hydroxyl group and the nitrogen atom of the isoquinoline ring could also contribute to the dissolution process.



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Intermolecular interactions driving solubility.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.[13][14] A thermodynamic solubility assay, which measures the equilibrium solubility, is considered the gold standard for its accuracy and relevance to formulation development.[15][16]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[17] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Protocol:

- Preparation of Materials:
 - Accurately weigh an excess amount of **4-Bromo-6-fluoroisoquinoline** solid.
 - Use high-purity DMSO and methanol.

- Prepare a series of standard solutions of **4-Bromo-6-fluoroisoquinoline** in the chosen solvent at known concentrations for generating a calibration curve.
- Equilibration:
 - Add an excess of solid **4-Bromo-6-fluoroisoquinoline** to a known volume of DMSO or methanol in a sealed vial.
 - Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]
- Sample Separation:
 - After equilibration, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
 - Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[2]
- Quantification:
 - Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[2][14]
- Data Analysis:
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
 - Use the calibration curve to determine the concentration of the diluted sample.

- Calculate the original solubility by multiplying the determined concentration by the dilution factor. Report the solubility in mg/mL or mol/L.

Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility values should be presented in a clear and concise manner, as shown in the hypothetical table below.

Table 3: Experimentally Determined Solubility of **4-Bromo-6-fluoroisoquinoline**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
DMSO	25	[Experimental Value]	[Calculated Value]
Methanol	25	[Experimental Value]	[Calculated Value]

The results from this experimental approach will provide the definitive quantitative solubility of **4-Bromo-6-fluoroisoquinoline** in DMSO and methanol under the specified conditions. This data is invaluable for designing subsequent experiments in drug synthesis, formulation, and biological screening, ensuring that the compound is fully dissolved and its concentration is accurately known.

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